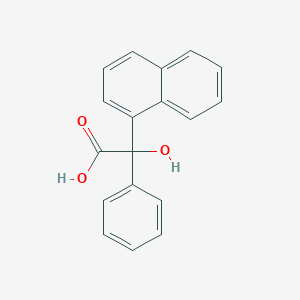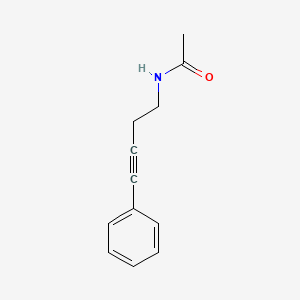
Acetamide,N-(4-phenyl-3-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-phenyl-3-butynyl)- is a chemical compound with the molecular formula C12H11NO It is known for its unique structure, which includes a phenyl group and a butynyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-phenyl-3-butynyl)- typically involves the reaction of 4-phenyl-3-butyn-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-phenyl-3-butyn-1-amine} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-phenyl-3-butynyl)-} + \text{acetic acid} ]
Industrial Production Methods
Industrial production of Acetamide, N-(4-phenyl-3-butynyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-phenyl-3-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl and butynyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, N-(4-phenyl-3-butynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-phenyl-3-butynyl)- involves its interaction with specific molecular targets and pathways. The phenyl and butynyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-phenyl-
- Acetamide, N-(4-methoxyphenyl)-
- Acetamide, N-(4-chlorophenyl)-
Uniqueness
Acetamide, N-(4-phenyl-3-butynyl)- is unique due to the presence of both a phenyl group and a butynyl group, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(4-phenylbut-3-ynyl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14) |
InChI Key |
GPBVWZZEMHMBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


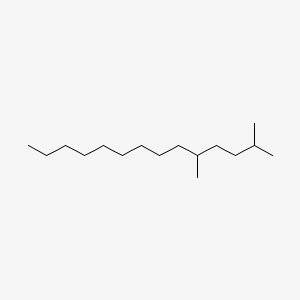
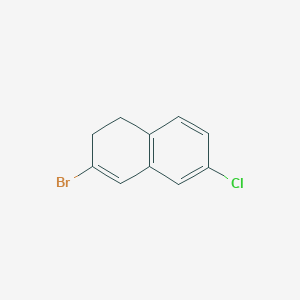
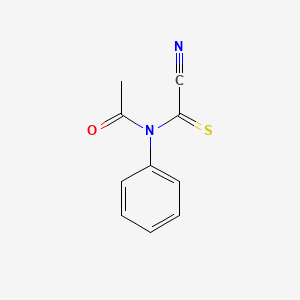
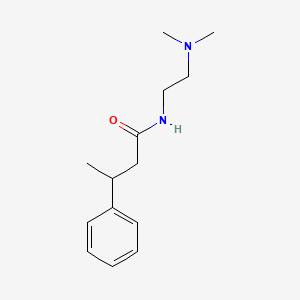
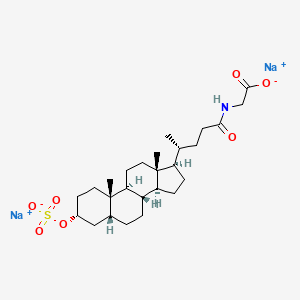
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
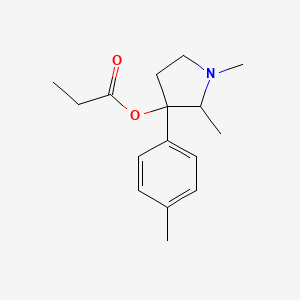
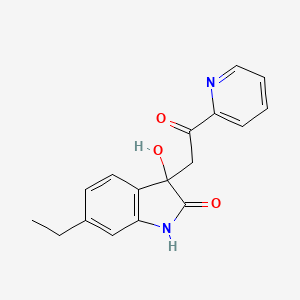
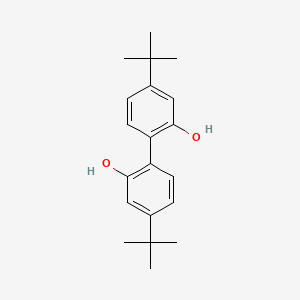
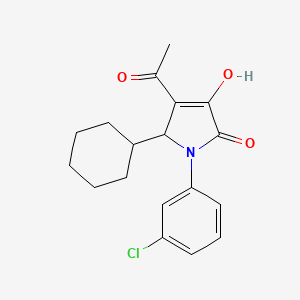
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
